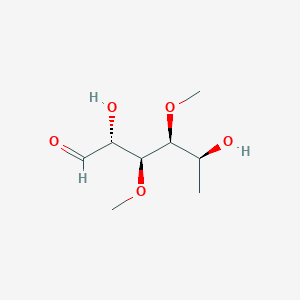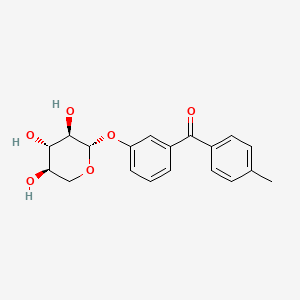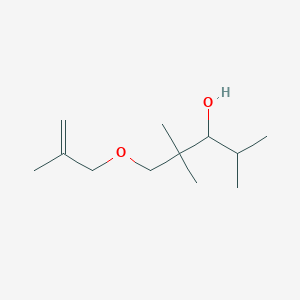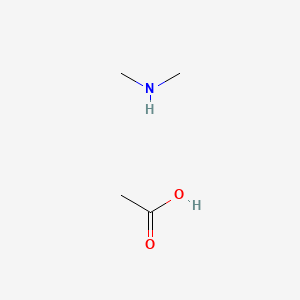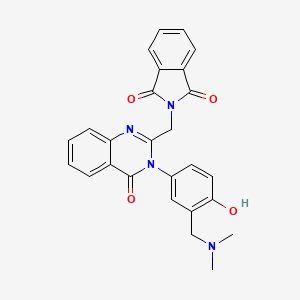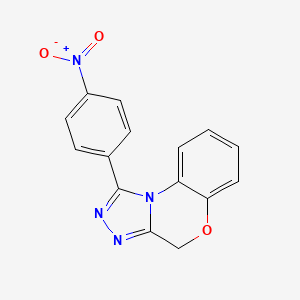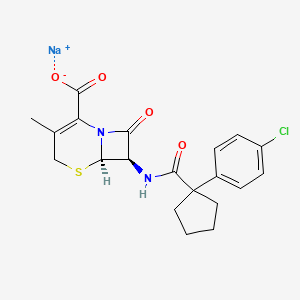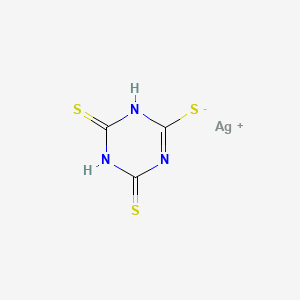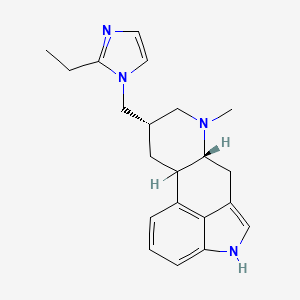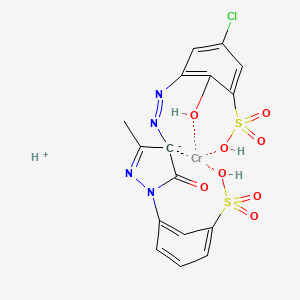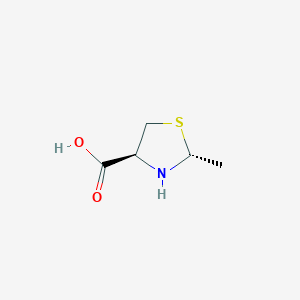
2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- is a chemical compound with the molecular formula C5H9NO2S and a molecular weight of 147.195 g/mol . It is a thiazolidine derivative, characterized by a thiazolidine ring with a carboxylic acid group and a methyl substituent. This compound is known for its stereochemistry, having two defined stereocenters .
准备方法
Synthetic Routes and Reaction Conditions
2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- can be synthesized through the condensation reaction of cysteine and acetaldehyde . The reaction involves the formation of a thiazolidine ring via a non-enzymatic condensation reaction, followed by ring closure . The reaction conditions typically include an acidic or neutral pH to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for 2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- are not well-documented in the literature. the synthesis process can be scaled up by optimizing the reaction conditions and using appropriate catalysts to increase yield and purity.
化学反应分析
Types of Reactions
2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The thiazolidine ring can undergo substitution reactions, where the methyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
科学研究应用
2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for other thiazolidine derivatives.
Biology: The compound is studied for its potential role in biochemical pathways involving cysteine and acetaldehyde.
Medicine: Research explores its potential therapeutic effects, particularly in detoxifying acetaldehyde, a toxic metabolite of ethanol.
Industry: It may be used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- involves its ability to react with acetaldehyde, forming a stable thiazolidine ring . This reaction helps in detoxifying acetaldehyde, reducing its toxicity in biological systems. The compound’s molecular targets include biogenic nucleophiles, which it reacts with to form stable products .
相似化合物的比较
Similar Compounds
2-Methylthiazolidine-4-carboxylic acid (cis): A diastereomer of the trans form, differing in the spatial arrangement of the substituents.
Thiazolidine-4-carboxylic acid: Lacks the methyl group at the 2-position.
Cysteine: The amino acid precursor involved in the synthesis of 2-Methyl-4-thiazolidinecarboxylic acid.
Uniqueness
2-Methyl-4-thiazolidinecarboxylic acid, (2R-trans)- is unique due to its specific stereochemistry and its ability to form stable products with acetaldehyde. This property makes it valuable in detoxification processes and as a research tool in studying biochemical pathways involving acetaldehyde .
属性
CAS 编号 |
88855-03-2 |
|---|---|
分子式 |
C5H9NO2S |
分子量 |
147.20 g/mol |
IUPAC 名称 |
(2R,4S)-2-methyl-1,3-thiazolidine-4-carboxylic acid |
InChI |
InChI=1S/C5H9NO2S/c1-3-6-4(2-9-3)5(7)8/h3-4,6H,2H2,1H3,(H,7,8)/t3-,4-/m1/s1 |
InChI 键 |
FHTPNEYXMGZOSH-QWWZWVQMSA-N |
手性 SMILES |
C[C@@H]1N[C@H](CS1)C(=O)O |
规范 SMILES |
CC1NC(CS1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


